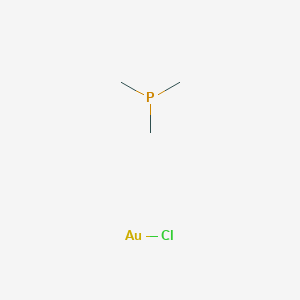

Chloro(trimethylphosphine)gold(I)

Description

Properties

IUPAC Name |

chlorogold;trimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRRHCPRDPAYFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AuClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470862 | |

| Record name | Chloro(trimethylphosphine)gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15278-97-4 | |

| Record name | Chloro(trimethylphosphine)gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(trimethylphosphine)gold(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloro(trimethylphosphine)gold(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloro(trimethylphosphine)gold(I), a valuable precursor in gold-based catalysis and medicinal chemistry. The document details the established synthetic protocols, key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Chloro(trimethylphosphine)gold(I), with the chemical formula (CH₃)₃PAuCl, is a linear, air-stable gold(I) complex. Its utility stems from the facile displacement of the chloride ligand, allowing for the generation of cationic gold(I) species that are highly effective catalysts for a variety of organic transformations. Furthermore, gold(I) phosphine (B1218219) complexes, in general, have been extensively investigated for their potential therapeutic applications, including as anti-cancer and anti-arthritic agents. This guide outlines a reliable method for the preparation of this important chemical compound.

Synthetic Pathway

The most common and efficient synthesis of chloro(trimethylphosphine)gold(I) involves the displacement of a labile ligand from a gold(I) precursor with trimethylphosphine (B1194731). A widely used and commercially available precursor is (dimethyl sulfide)gold(I) chloride, (Me₂S)AuCl. The dimethyl sulfide (B99878) ligand is readily displaced by the stronger donor, trimethylphosphine, to yield the desired product.

The overall reaction is as follows:

(CH₃)₂SAuCl + P(CH₃)₃ → (CH₃)₃PAuCl + (CH₃)₂S

This reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758), at or below room temperature.

Experimental Protocol

The following protocol is a general and effective method for the synthesis of chloro(trimethylphosphine)gold(I) based on the ligand exchange reaction.

Materials:

-

(Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl)

-

Trimethylphosphine (P(CH₃)₃) - Note: Trimethylphosphine is a toxic and pyrophoric liquid and should be handled with extreme care in an inert atmosphere.

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve (dimethyl sulfide)gold(I) chloride (1.0 equivalent) in anhydrous dichloromethane to form a solution.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of trimethylphosphine (1.0 equivalent) in anhydrous dichloromethane to the cooled solution of (dimethyl sulfide)gold(I) chloride with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The resulting solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford chloro(trimethylphosphine)gold(I) as a white, crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for chloro(trimethylphosphine)gold(I).

| Property | Value |

| Molecular Formula | C₃H₉AuClP |

| Molecular Weight | 308.50 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 229-232 °C |

| Purity (typical) | >98% |

| Solubility | Soluble in chlorinated solvents |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of chloro(trimethylphosphine)gold(I).

Caption: Synthetic workflow for chloro(trimethylphosphine)gold(I).

Safety Considerations

-

Gold Compounds: While gold compounds are generally less toxic than other heavy metals, they should be handled with care. Avoid inhalation of dust and skin contact.

-

Trimethylphosphine: This reagent is highly toxic, pyrophoric, and has a strong, unpleasant odor. It must be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Chlorinated Solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

This guide provides a foundational understanding of the synthesis of chloro(trimethylphosphine)gold(I). Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.

In-Depth Technical Guide to (Trimethylphosphine)gold(I) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trimethylphosphine)gold(I) chloride, with the chemical formula (CH₃)₃PAuCl, is a coordination complex that serves as a crucial precursor and catalyst in a variety of chemical transformations.[1][2][3] Its utility spans organic synthesis, materials science, and holds potential in the realm of medicinal chemistry, particularly in the development of novel therapeutic agents.[4] The unique properties of the gold(I) center, stabilized by the electron-donating trimethylphosphine (B1194731) ligand, make it a subject of significant interest for researchers. This guide provides a comprehensive overview of the fundamental properties of (trimethylphosphine)gold(I) chloride, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Core Properties

(Trimethylphosphine)gold(I) chloride is a white to lavender crystalline powder at room temperature.[5] It is recognized for its stability under inert conditions, though it is advisable to handle it with care due to its potential as a skin and eye irritant.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of (trimethylphosphine)gold(I) chloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉AuClP | [2][7] |

| Molecular Weight | 308.50 g/mol | [1][2][3] |

| Appearance | White to lavender crystalline powder | [5] |

| Melting Point | 230 °C (decomposes) | [1][8] |

| Solubility | Soluble in dichloromethane (B109758). Insoluble in water. | [9][10] |

| CAS Number | 15278-97-4 | [1][2][3] |

Crystal Structure and Bonding

The molecular structure of (trimethylphosphine)gold(I) chloride has been elucidated by single-crystal X-ray diffraction. The gold(I) center adopts a nearly linear coordination geometry, which is characteristic of two-coordinate gold(I) complexes.[9][11] In the solid state, the monomeric units of (CH₃)₃PAuCl can aggregate through intermolecular Au···Au interactions, known as aurophilic interactions, to form extended supramolecular structures.[9]

A 1994 study reported that in the crystalline form, the monomeric units of (Me₃P)AuCl are aggregated into a helical chain through alternating Au···Au contacts of 327.1(1), 335.6(1), and 338.6(1) pm.[9] The P-Au-Cl axis is essentially linear.[9]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of (trimethylphosphine)gold(I) chloride. The following sections provide an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of (trimethylphosphine)gold(I) chloride in solution. The following table summarizes the expected chemical shifts.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) |

| ¹H | ~1.5 - 2.0 | Doublet | JP-H ≈ 10-12 Hz |

| ¹³C | ~15 - 20 | Doublet | JP-C ≈ 35-40 Hz |

| ³¹P | ~30 - 35 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. Key absorption bands for (trimethylphosphine)gold(I) chloride are expected for the P-C and Au-Cl bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| P-CH₃ symmetric stretching | ~2870 - 2890 |

| P-CH₃ asymmetric stretching | ~2960 - 2980 |

| CH₃ deformation | ~1420 - 1440 |

| P-C stretching | ~650 - 750 |

| Au-P stretching | ~420 - 540 |

| Au-Cl stretching | ~300 - 350 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (trimethylphosphine)gold(I) chloride, the expected molecular ion peak [M]⁺ would be observed at m/z 308.5.

Experimental Protocols

Synthesis of (trimethylphosphine)gold(I) chloride

A general and reliable method for the synthesis of phosphine-gold(I) chloride complexes involves the reaction of a gold(I) precursor, such as (dimethylsulfide)gold(I) chloride or chloroauric acid, with the corresponding phosphine (B1218219) ligand.[11]

Materials:

-

(Dimethylsulfide)gold(I) chloride [(CH₃)₂SAuCl]

-

Trimethylphosphine [P(CH₃)₃]

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether or pentane

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve (dimethylsulfide)gold(I) chloride in anhydrous dichloromethane in a Schlenk flask.

-

Slowly add one equivalent of trimethylphosphine to the stirred solution at room temperature.

-

The reaction is typically rapid, and the formation of the product can be monitored by TLC or ³¹P NMR spectroscopy.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a mixture of dichloromethane and a non-polar solvent like diethyl ether or pentane.

Below is a DOT script for the synthesis workflow:

References

- 1. Chloro(trimethylphosphine)gold(I) 99 15278-97-4 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. scbt.com [scbt.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Crystal structures of chloro(trimethylphosphine) gold(I), chloro(tri-ipropylphosphine)gold(I) and bis(trimethylphosphine) gold(I) chloride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. rsc.org [rsc.org]

- 11. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

Chloro(trimethylphosphine)gold(I): A Comprehensive Technical Guide

CAS Number: 15278-97-4

Chemical Formula: C₃H₉AuClP

Molecular Weight: 308.50 g/mol

This technical guide provides an in-depth overview of chloro(trimethylphosphine)gold(I), a valuable reagent and precursor in chemical synthesis and a compound of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, characterization, and applications, supported by experimental protocols and data.

Physicochemical Properties

Chloro(trimethylphosphine)gold(I) is a white to lavender crystalline solid. It is a stable compound under normal laboratory conditions and is often used as a precursor for other gold(I) complexes.

| Property | Value | Reference |

| Appearance | White to lavender crystalline powder | |

| Molecular Formula | C₃H₉AuClP | [1][2][3] |

| Molecular Weight | 308.50 g/mol | [1][2][3] |

| Melting Point | 230 °C (decomposes) | [1][4] |

| Solubility | Soluble in methylene (B1212753) chloride and chloroform. | [5] |

Synthesis and Characterization

The synthesis of chloro(trimethylphosphine)gold(I) is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination.

Experimental Protocol: Synthesis

While a specific detailed protocol for the synthesis of chloro(trimethylphosphine)gold(I) was not found in the immediate search results, a general and widely referenced method for analogous phosphinegold(I) halide complexes involves the reduction of a gold(III) precursor in the presence of the phosphine (B1218219) ligand. A plausible synthetic route is adapted from the preparation of similar compounds.[6]

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Trimethylphosphine (B1194731) (P(CH₃)₃)

-

Methanol (dried and nitrogen-saturated)

-

Dry, pure nitrogen gas

Procedure:

-

All manipulations should be performed under a dry, pure nitrogen atmosphere using Schlenk line techniques.

-

Dissolve tetrachloroauric(III) acid in dry, nitrogen-saturated methanol.

-

Slowly add a stoichiometric amount of trimethylphosphine to the gold solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for a specified period, during which the color of the solution should change, indicating the reduction of Au(III) to Au(I) and the formation of the complex.

-

The product can be isolated by removing the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as methylene chloride or chloroform, to obtain single crystals.[5]

Logical Workflow for Synthesis:

Synthesis Workflow

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ³¹P NMR are standard techniques for characterizing this compound. The use of Jeol GX 400 and GX 270 NMR spectrometers has been reported for related studies.[5]

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify characteristic vibrational frequencies of the trimethylphosphine ligand and the Au-P and Au-Cl bonds.

Mass Spectrometry:

-

Mass spectrometry would confirm the molecular weight of the complex.

X-ray Crystallography:

-

Single crystal X-ray diffraction studies have been performed on chloro(trimethylphosphine)gold(I).[5][7] These studies revealed that in the solid state, the monomeric units with linear P-Au-Cl axes can aggregate to form a helical chain structure through Au···Au contacts.[7] The Au-Cl and Au-P distances are within the normal range, and the trimethylphosphine groups exhibit threefold symmetry.[5]

| Crystallographic Data | Value | Reference |

| Coordination Geometry | Linear P-Au-Cl axes in monomeric units | [7] |

| Solid-State Structure | Aggregation into a polymeric chain via Au···Au contacts | [5][7] |

Chemical Reactivity and Applications

Chloro(trimethylphosphine)gold(I) serves as a versatile precursor for other gold complexes and as a catalyst in organic synthesis. It has also been investigated for its potential medicinal properties.

Catalytic Applications

Phosphinegold(I) complexes are known to be effective catalysts for a variety of organic transformations. While specific protocols for chloro(trimethylphosphine)gold(I) are not detailed in the provided search results, a general procedure for gold-catalyzed reactions often involves the in situ generation of a cationic gold species by abstracting the chloride ligand with a silver salt.

General Experimental Protocol for Gold-Catalyzed Reactions:

Materials:

-

Chloro(trimethylphosphine)gold(I)

-

Silver salt (e.g., AgSbF₆, AgBF₄, AgOTf)

-

Substrate

-

Anhydrous solvent (e.g., dichloromethane, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add chloro(trimethylphosphine)gold(I) and the silver salt.

-

Add the anhydrous solvent and stir the mixture at room temperature. A precipitate of AgCl will form.

-

Add the substrate to the reaction mixture.

-

The reaction is then stirred at the appropriate temperature for the required time, with monitoring by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is typically filtered to remove the silver salts, and the product is isolated and purified by standard methods like column chromatography.

Catalytic Activation Pathway:

Catalyst Activation

Potential in Drug Development

Gold(I) complexes, particularly those with phosphine ligands, have been investigated for their antitumor properties. While research on chloro(trimethylphosphine)gold(I) is not as extensive as for some other analogues like Auranofin, it is considered a compound with potential chemotherapeutic activity.[8] The mechanism of action for such compounds is often multifactorial, potentially involving inhibition of enzymes like thioredoxin reductase and induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A standard method to evaluate the antitumor potential of a compound is the MTT assay, which measures cell viability.

Materials:

-

Cancer cell line (e.g., from a cell bank)

-

Complete cell culture medium

-

Chloro(trimethylphosphine)gold(I)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or an acidic isopropanol (B130326) solution)

-

96-well plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

Prepare a series of dilutions of chloro(trimethylphosphine)gold(I) in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay:

MTT Assay Workflow

Safety and Handling

Chloro(trimethylphosphine)gold(I) is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9]

-

P280: Wear protective gloves/ eye protection/ face protection.[4][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]

Personal Protective Equipment (PPE):

-

Dust mask type N95 (US)

-

Eyeshields

-

Gloves

It should be stored in a well-ventilated place, and the container should be kept tightly closed.

This technical guide provides a summary of the available information on chloro(trimethylphosphine)gold(I). Further research is encouraged to fully elucidate its properties and potential applications.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. rsc.org [rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of chloro(trimethylphosphine) gold(I), chloro(tri-ipropylphosphine)gold(I) and bis(trimethylphosphine) gold(I) chloride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells. – Cyprus Society of Human Genetics (CSHG) [cshg.org.cy]

An In-depth Technical Guide to the Molecular Weight of Chloro(trimethylphosphine)gold(I)

This technical guide provides a comprehensive overview of the molecular weight of chloro(trimethylphosphine)gold(I), including its calculation from constituent elements and a detailed experimental protocol for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry.

Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property, crucial for stoichiometric calculations, substance quantification, and analytical characterization. The molecular weight of chloro(trimethylphosphine)gold(I) can be calculated by summing the atomic weights of its constituent atoms.

The chemical formula for chloro(trimethylphosphine)gold(I) is C₃H₉AuClP.[1][2][3] This indicates that each molecule is composed of three carbon atoms, nine hydrogen atoms, one gold atom, one chlorine atom, and one phosphorus atom.

The molecular weight is calculated using the standard atomic weights of each element. The following tables provide a breakdown of the atomic weights and the final calculated molecular weight.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Gold | Au | 196.966570 |

| Chlorine | Cl | 35.45 |

| Phosphorus | P | 30.973762 |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.0080 |

Note: Atomic weights are based on IUPAC recommendations and may have slight variations depending on the isotopic composition.[4][5][6][7][8][9]

Table 2: Molecular Weight Calculation for Chloro(trimethylphosphine)gold(I)

| Constituent Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 9 | 1.0080 | 9.072 |

| Gold | Au | 1 | 196.966570 | 196.966570 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Phosphorus | P | 1 | 30.973762 | 30.973762 |

| Total Molecular Weight | 308.495332 |

The calculated molecular weight is approximately 308.50 g/mol .[3][10][11]

Experimental Protocol for Molecular Weight Determination

The molecular weight of chloro(trimethylphosphine)gold(I) can be experimentally verified using several analytical techniques. Mass spectrometry is a highly accurate and commonly employed method for this purpose.

To determine the molecular weight of chloro(trimethylphosphine)gold(I) using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample: Chloro(trimethylphosphine)gold(I)

-

Solvent: HPLC-grade methanol (B129727) or acetonitrile

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of chloro(trimethylphosphine)gold(I).

-

Dissolve the sample in 10 mL of the chosen solvent to create a stock solution of 100 µg/mL.

-

Perform a serial dilution of the stock solution to obtain a final concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest.

-

Set the ESI source parameters. Typical starting parameters for a similar compound might be:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Nebulizer Pressure: 30 psi

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 300 °C

-

-

-

Data Acquisition:

-

Introduce the prepared sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range. For chloro(trimethylphosphine)gold(I), a range of m/z 100-500 would be appropriate.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. In positive ESI mode, this may be observed as the [M+H]⁺ or [M+Na]⁺ adduct.

-

The high-resolution mass spectrometer will provide an accurate mass measurement, which can be used to confirm the elemental composition.

-

Visualizations

The following diagram illustrates the logical steps involved in the determination of the molecular weight of chloro(trimethylphosphine)gold(I).

Caption: Workflow for Molecular Weight Determination.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Chlorine - Wikipedia [en.wikipedia.org]

- 6. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Data for Phosphorus (P ) [physics.nist.gov]

- 10. Chloro(trimethylphosphine)gold(I) 99 15278-97-4 [sigmaaldrich.com]

- 11. Chloro(trimethylphosphine)gold(I) 99 15278-97-4 [sigmaaldrich.com]

Chloro(trimethylphosphine)gold(I): An Auranofin Analogue for Drug Development

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gold(I) complexes have emerged as a promising class of therapeutic agents, with the FDA-approved drug auranofin serving as a key exemplar. Auranofin's primary mechanism of action involves the potent inhibition of the thioredoxin reductase (TrxR) enzyme, a critical component of the cellular antioxidant system that is often upregulated in cancer cells. This whitepaper provides an in-depth technical guide on chloro(trimethylphosphine)gold(I) as an analogue of auranofin, exploring its potential as a therapeutic agent. While direct comparative data for the trimethylphosphine (B1194731) analogue is limited in the current literature, this guide synthesizes available information on closely related auranofin analogues, particularly chloro(triethylphosphine)gold(I), to provide a comprehensive overview of the structure-activity relationships, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of novel gold-based therapeutics.

Introduction: The Therapeutic Potential of Gold(I) Complexes

Auranofin, a gold(I) phosphine (B1218219) complex, was initially developed for the treatment of rheumatoid arthritis.[1] Its therapeutic efficacy is largely attributed to its ability to modulate immune responses and inflammatory pathways.[2] More recently, auranofin has garnered significant attention for its potential as an anticancer agent, primarily due to its potent and selective inhibition of thioredoxin reductase (TrxR).[3][4] The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a key regulator of cellular redox balance and is crucial for the survival and proliferation of cancer cells, which often exhibit elevated levels of reactive oxygen species (ROS).[5] By inhibiting TrxR, auranofin disrupts this critical antioxidant defense mechanism, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[5]

The promising anticancer activity of auranofin has spurred the investigation of its analogues, with modifications to the phosphine and/or the thiol ligand, to optimize therapeutic efficacy and reduce potential side effects. Chloro(phosphine)gold(I) complexes, where the thiosugar moiety of auranofin is replaced by a simple halide, represent a structurally simpler class of auranofin analogues. This whitepaper focuses on chloro(trimethylphosphine)gold(I), a member of this class, and explores its potential as a therapeutic agent by drawing parallels with the well-characterized auranofin and its close analogue, chloro(triethylphosphine)gold(I).

Mechanism of Action: Targeting Thioredoxin Reductase

The primary molecular target of auranofin and its phosphine gold(I) analogues is the selenoenzyme thioredoxin reductase.[6] TrxR is a key enzyme in the thioredoxin system, responsible for maintaining a reduced intracellular environment.[5]

The Thioredoxin System

The thioredoxin system plays a central role in cellular redox homeostasis and is involved in numerous cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[5]

Inhibition by Gold(I) Complexes

Auranofin and its analogues are potent inhibitors of TrxR. The gold(I) center has a high affinity for the selenocysteine (B57510) residue in the active site of TrxR, leading to irreversible inhibition of the enzyme.[6] This inhibition disrupts the entire thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and cellular oxidative stress.

The inhibition of TrxR by gold(I) complexes triggers a cascade of downstream events, ultimately leading to programmed cell death, or apoptosis. This is often mediated through the activation of signaling pathways sensitive to cellular redox status.

Quantitative Data: Cytotoxicity and Enzyme Inhibition

Table 1: Cytotoxicity of Auranofin and Analogues in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Auranofin | HL-60 | Leukemia | 0.23 | [7] |

| Auranofin | A549 | Lung Cancer | 0.75 | [7] |

| Auranofin | MCF-7 | Breast Cancer | 0.98 - 3.37 | [7] |

| Auranofin | HCT-15 | Colon Cancer | 0.11 | [7] |

| Auranofin | HeLa | Cervical Cancer | 0.15 | [7] |

| Chloro(triethylphosphine)gold(I) | HCT-116 | Colorectal Cancer | 0.154 | [4] |

| Chloro(triethylphosphine)gold(I) | HCT8 | Colorectal Cancer | 0.105 | [8] |

| Chloro(triethylphosphine)gold(I) | HT29 | Colorectal Cancer | 0.122 | [8] |

| Chloro(triethylphosphine)gold(I) | Caco2 | Colorectal Cancer | 0.560 | [8] |

Table 2: Thioredoxin Reductase (TrxR) Inhibition

| Compound | Enzyme Source | IC50 | Citation(s) |

| Auranofin | Human cytosolic TrxR | 20 nM (Ki = 4 nM) | [7] |

| Auranofin | H. pylori TrxR | 88 nM | [4] |

| Chloro(triethylphosphine)gold(I) | Recombinant TrxR | In the nanomolar range | [8] |

Signaling Pathways to Apoptosis

The induction of apoptosis by auranofin and its analogues is a complex process involving multiple signaling pathways. The increase in intracellular ROS due to TrxR inhibition is a key upstream event that can trigger these pathways.

Studies have shown that auranofin can induce apoptosis by inhibiting the PI3K/Akt and JAK2/STAT3 signaling pathways, both of which are critical for cancer cell survival and proliferation.[2][3] The increased oxidative stress can also lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptotic cell death.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chloro(trimethylphosphine)gold(I) as an auranofin analogue.

Synthesis of Chloro(phosphine)gold(I) Complexes (General Protocol)

A general method for the synthesis of chloro(phosphine)gold(I) complexes involves the reduction of a gold(III) precursor in the presence of the desired phosphine ligand.[10][11]

Materials:

-

Chloroauric acid (HAuCl₄)

-

Phosphine ligand (e.g., trimethylphosphine, triethylphosphine, triphenylphosphine)

-

Ethanol (95%)

-

Standard laboratory glassware

Procedure:

-

Dissolve chloroauric acid in 95% ethanol.

-

Add a stoichiometric amount of the phosphine ligand to the gold solution with stirring. The solution will typically change color as the gold(III) is reduced to gold(I) and the complex forms.

-

Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of dichloromethane and then add hexane to induce precipitation of the pure complex.

-

Collect the crystalline product by filtration, wash with hexane, and dry under vacuum.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H, ³¹P, ¹³C), mass spectrometry, and elemental analysis.

Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol is based on the spectrophotometric measurement of the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR.

Materials:

-

Recombinant human thioredoxin reductase 1 (TrxR1)

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)

-

Test compound (chloro(trimethylphosphine)gold(I) or auranofin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, NADPH, and DTNB at their final concentrations.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known TrxR inhibitor like auranofin).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding TrxR1 to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB).

-

Calculate the initial rate of the reaction for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][8][12][13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Test compound (chloro(trimethylphosphine)gold(I) or auranofin)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO₂ incubator.

-

The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity if available.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

Chloro(trimethylphosphine)gold(I), as an analogue of the clinically approved drug auranofin, holds significant promise as a potential therapeutic agent, particularly in the context of oncology. The well-established mechanism of action of related gold(I) phosphine complexes, centered on the potent inhibition of thioredoxin reductase, provides a strong rationale for its further investigation. The disruption of the cellular redox homeostasis through TrxR inhibition is a validated strategy for inducing apoptosis in cancer cells.

While this whitepaper has provided a comprehensive overview based on the available literature for auranofin and its close analogues, there is a clear need for dedicated research on chloro(trimethylphosphine)gold(I). Future studies should focus on:

-

Direct Comparative Studies: A head-to-head comparison of the in vitro and in vivo efficacy of chloro(trimethylphosphine)gold(I) and auranofin is crucial to understand the impact of the phosphine ligand on biological activity.

-

Quantitative Analysis: Detailed determination of the IC50 values of chloro(trimethylphosphine)gold(I) against a broad panel of cancer cell lines and for the inhibition of TrxR is essential for a thorough preclinical evaluation.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of chloro(trimethylphosphine)gold(I), as well as to confirm its target engagement and therapeutic efficacy in animal models.

-

Exploration of Novel Formulations: Investigating novel drug delivery systems, such as nanoparticle encapsulation, could enhance the therapeutic index of chloro(trimethylphosphine)gold(I) by improving its solubility, stability, and tumor-targeting capabilities.

By addressing these key research areas, the full therapeutic potential of chloro(trimethylphosphine)gold(I) as a next-generation gold-based drug can be elucidated, potentially leading to the development of new and effective treatments for cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of cytotoxicity and antitumor activity of gold(I) phosphine complexes: the possible role of mitochondria: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-breast cancer stem cell properties of gold(i)-non-steroidal anti-inflammatory drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase [frontiersin.org]

- 12. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oaepublish.com [oaepublish.com]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Chloro(trimethylphosphine)gold(I): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for chloro(trimethylphosphine)gold(I), a promising organogold compound with significant potential in therapeutic applications, particularly in oncology. Drawing parallels from the well-studied analogous compound, Auranofin, this document elucidates the core biochemical pathways affected by this class of gold(I) complexes.

Executive Summary

Chloro(trimethylphosphine)gold(I) is a metal complex with demonstrated antitumor activity.[1][2] Its mechanism of action, while not as extensively studied as its analogue Auranofin, is believed to hinge on the potent and selective inhibition of the thioredoxin system, a critical regulator of cellular redox homeostasis. This inhibition triggers a cascade of downstream events, including the induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death in cancer cells. This guide will detail these mechanisms, present available quantitative data from related compounds, and provide standardized experimental protocols for further investigation.

Primary Mechanism of Action: Thioredoxin Reductase Inhibition

The principal molecular target of chloro(trimethylphosphine)gold(I) and related gold(I) phosphine (B1218219) complexes is thioredoxin reductase (TrxR).[3][4] TrxR is a key enzyme in the thioredoxin system, which also includes thioredoxin (Trx) and NADPH. This system is crucial for maintaining the cellular redox balance by reducing oxidized proteins and scavenging reactive oxygen species (ROS).[5]

Cancer cells often exhibit an upregulated thioredoxin system to cope with high levels of intrinsic oxidative stress, making TrxR an attractive target for anticancer therapies.[4][5] Gold(I) complexes, including chloro(trimethylphosphine)gold(I), are potent inhibitors of TrxR, with a high affinity for the selenocysteine (B57510) residue in the active site of the enzyme.[3] This inhibition disrupts the entire thioredoxin system, leading to an accumulation of ROS and a shift in the cellular redox state towards oxidative stress.[3][6]

The inhibition of TrxR by gold(I) phosphine complexes has been shown to be highly efficient, occurring at nanomolar concentrations in vitro.[4] This targeted inhibition is a cornerstone of the antitumor activity of this class of compounds.

Downstream Cellular Effects

The inhibition of TrxR by chloro(trimethylphosphine)gold(I) initiates a series of downstream events that collectively contribute to its cytotoxic effects on cancer cells.

Induction of Oxidative Stress and Apoptosis

By disabling the TrxR-mediated antioxidant pathway, chloro(trimethylphosphine)gold(I) leads to a significant increase in intracellular ROS levels.[3] This elevated oxidative stress triggers the intrinsic apoptotic pathway. The accumulation of ROS can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

The apoptotic response is often mediated through the mitochondria.[4][7] Oxidative stress can induce the opening of the mitochondrial permeability transition pore, leading to the loss of mitochondrial membrane potential, release of cytochrome c and Smac/DIABLO into the cytosol, and subsequent activation of caspase-9 and caspase-3.[7]

Mitochondrial Dysfunction

Mitochondria are primary targets for gold(I) phosphine complexes.[7][8] In addition to inducing apoptosis via ROS, these compounds can directly impact mitochondrial function. Studies on related compounds have shown that they can inhibit mitochondrial respiration and decrease ATP production.[8][9] Specifically, triethylphosphine (B1216732) gold chloride has been observed to inhibit state 3 respiration and dissipate the mitochondrial membrane potential.[9] This direct antimitochondrial activity further contributes to the cellular energy crisis and commitment to apoptosis.

Modulation of Key Signaling Pathways

The altered redox state resulting from TrxR inhibition affects multiple signaling pathways crucial for cancer cell survival and proliferation.

-

NF-κB Pathway: The thioredoxin system is known to regulate the activity of the transcription factor NF-κB, which plays a pivotal role in inflammation and cell survival.[6][10] By inhibiting TrxR, gold(I) complexes can suppress the activation of NF-κB, thereby reducing the expression of pro-survival and pro-inflammatory genes.[6][10]

-

MAPK, ERK, and AKT Pathways: Research on chloro(triethylphosphine)gold(I), a closely related compound, has demonstrated the inhibition of the ERK and AKT signaling pathways.[11][12][13] These pathways are critical for cell proliferation, growth, and survival. Their inhibition by gold(I) complexes further contributes to the antiproliferative effects.

The following diagram illustrates the proposed signaling cascade initiated by chloro(trimethylphosphine)gold(I).

Caption: Proposed mechanism of action for chloro(trimethylphosphine)gold(I).

Quantitative Data

Direct quantitative data for chloro(trimethylphosphine)gold(I) is limited in the public domain. However, data from structurally similar and well-researched gold(I) phosphine complexes can provide valuable insights into its potential potency. The following table summarizes IC50 values for related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Chloro(triphenylphosphine)gold(I) | JR8 (Melanoma) | 0.8 - 2.3 | [7] |

| Chloro(triphenylphosphine)gold(I) | SK-Mel-5 (Melanoma) | 0.8 - 2.3 | [7] |

| Chloro(triphenylphosphine)gold(I) | Mel-501 (Melanoma) | 0.8 - 2.3 | [7] |

| Gold(I)-chloroquine complex | HT-29 (Colon) | 30 | [14] |

| Gold(I)-chloroquine complex | LoVo (Colon) | 30 | [14] |

Experimental Protocols

To facilitate further research on chloro(trimethylphosphine)gold(I), this section provides detailed methodologies for key experiments relevant to its mechanism of action.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TrxR.

Workflow Diagram:

Caption: Workflow for a typical TrxR inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4).

-

NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Solution: Prepare a stock solution of DTNB in ethanol (B145695) and dilute in the assay buffer.

-

TrxR Enzyme: Use commercially available recombinant human TrxR1.

-

Test Compound: Prepare serial dilutions of chloro(trimethylphosphine)gold(I) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, TrxR enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of NADPH and DTNB to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The rate of increase in absorbance corresponds to the reduction of DTNB by TrxR.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed the cancer cells of interest in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of chloro(trimethylphosphine)gold(I) for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V will stain apoptotic cells (due to phosphatidylserine (B164497) exposure on the outer cell membrane), and PI will stain necrotic or late apoptotic cells (with compromised membrane integrity).

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Conclusion

Chloro(trimethylphosphine)gold(I) represents a promising class of anticancer compounds with a well-defined primary mechanism of action centered on the inhibition of thioredoxin reductase. This targeted disruption of cellular redox homeostasis leads to a cascade of events culminating in apoptotic cell death, making it a compelling candidate for further preclinical and clinical investigation. The experimental protocols provided herein offer a standardized framework for elucidating the specific activities and downstream effects of this compound, thereby facilitating its continued development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Auranofin? [synapse.patsnap.com]

- 7. Mitochondria are primary targets in apoptosis induced by the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of cytotoxicity and antitumor activity of gold(I) phosphine complexes: the possible role of mitochondria: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles [flore.unifi.it]

- 12. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA-PEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Evolving Chemistry of Gold(I) Phosphine Complexes: A Technical Guide for Researchers

Introduction

Gold(I) phosphine (B1218219) complexes, once primarily of academic interest, have emerged as a versatile class of compounds with significant potential in therapeutic and catalytic applications. Their unique linear coordination geometry, influenced by relativistic effects, and the facile modulation of their electronic and steric properties through ligand design have made them attractive targets for medicinal chemists and materials scientists. This technical guide provides a comprehensive overview of the core aspects of gold(I) phosphine chemistry, focusing on their synthesis, structural characterization, and burgeoning applications as anticancer agents and catalysts. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising area of inorganic chemistry.

I. Synthesis of Gold(I) Phosphine Complexes

The synthesis of gold(I) phosphine complexes typically involves the reduction of a gold(III) precursor, most commonly chloroauric acid (HAuCl₄), in the presence of a phosphine ligand. The phosphine serves as both a reducing agent and a stabilizing ligand for the resulting gold(I) center.

Experimental Protocol: Synthesis of Chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)]

This protocol describes a common laboratory-scale synthesis of the foundational gold(I) phosphine complex, [AuCl(PPh₃)].

Materials:

-

Chloroauric acid (HAuCl₄·3H₂O)

-

Triphenylphosphine (B44618) (PPh₃)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Stir plate and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolve chloroauric acid in 95% ethanol.

-

In a separate flask, dissolve two equivalents of triphenylphosphine in 95% ethanol.

-

Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution. The color of the solution will change from yellow to colorless as the gold(III) is reduced to gold(I) and the complex precipitates.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the white precipitate of [AuCl(PPh₃)] by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain a fine, white crystalline solid.

General Synthetic Strategy for Other Gold(I) Phosphine Complexes:

A general and versatile method for synthesizing a variety of gold(I) phosphine complexes involves the use of a more soluble and reactive gold(I) precursor, (dimethyl sulfide)gold(I) chloride, [(Me₂S)AuCl].

Reaction: (Me₂S)AuCl + PR₃ → [AuCl(PR₃)] + Me₂S

This reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature and offers a cleaner route to a wide range of phosphine complexes.

II. Structural Characterization

The structural elucidation of gold(I) phosphine complexes relies heavily on spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is the most informative NMR technique for characterizing gold(I) phosphine complexes. The coordination of the phosphine ligand to the gold(I) center results in a significant downfield shift of the ³¹P NMR signal compared to the free phosphine. This coordination shift (Δδ = δcomplex - δligand) is a key diagnostic tool.

-

¹H and ¹³C NMR: These spectra provide information about the organic framework of the phosphine ligand and can be used to confirm the overall structure of the complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including precise bond lengths and angles. Gold(I) phosphine complexes typically exhibit a linear or near-linear geometry around the gold center, with the P-Au-X bond angle close to 180°.

Table 1: Selected Structural Data for Gold(I) Phosphine Complexes

| Complex | Au-P Bond Length (Å) | Au-X Bond Length (Å) | P-Au-X Bond Angle (°) | Reference |

| [AuCl(PEt₃)] | 2.242(2) | 2.281(2) | 178.9(1) | CCDC 116740 |

| [AuCl(PPh₃)] | 2.235(3) | 2.279(3) | 179.3(1) | |

| [Au(dppe)₂]Cl₂ | 2.333(1), 2.336(1) | - | P-Au-P: 175.5(1) | CCDC 118420 |

dppe = 1,2-bis(diphenylphosphino)ethane

III. Applications in Cancer Therapy

A significant body of research has focused on the anticancer properties of gold(I) phosphine complexes, with the FDA-approved anti-rheumatic drug Auranofin (a triethylphosphine (B1216732) gold(I) thiolate complex) leading the way in drug repurposing efforts.

Mechanism of Anticancer Activity

The primary mechanism of action for many anticancer gold(I) phosphine complexes is the inhibition of the enzyme thioredoxin reductase (TrxR) . TrxR is a key enzyme in the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis (programmed cell death) in cancer cells.

Beyond TrxR inhibition, these complexes have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Signaling Pathways

1. PI3K/AKT/mTOR Pathway: Auranofin has been shown to inhibit multiple key nodes in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival that is often deregulated in cancer.

Caption: Auranofin inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.

2. STAT3 Signaling: Auranofin has also been found to suppress the Stat3 signaling pathway, which is crucial for cancer stem cell maintenance and tumor progression.

Caption: Auranofin suppresses cancer stem cell activity by inhibiting STAT3.

3. FOXO3 Activation: In ovarian cancer cells, auranofin has been shown to promote the nuclear localization and activation of the tumor suppressor FOXO3, leading to apoptosis.

Synthesis of Phosphine Gold(I) Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phosphine (B1218219) gold(I) precursors, essential starting materials in gold-catalyzed reactions and for the development of novel therapeutic agents. This document outlines common synthetic routes, provides detailed experimental protocols for key precursors, and presents quantitative data in a structured format for easy comparison.

Core Concepts in Synthesis

The synthesis of phosphine gold(I) precursors typically involves the reduction of a gold(III) salt, most commonly tetrachloroauric acid (HAuCl₄), in the presence of a phosphine ligand. The phosphine serves a dual role: as a reducing agent to convert Au(III) to Au(I) and as a stabilizing ligand that coordinates to the gold(I) center, preventing disproportionation or further reduction to metallic gold. The general reaction scheme can be represented as:

HAuCl₄ + 2 PR₃ → (R₃P)AuCl + R₃P=O + 3 HCl

Alternatively, a more common and often higher-yielding method involves the displacement of a labile ligand from a pre-formed gold(I) complex, such as chloro(dimethyl sulfide)gold(I) [(Me₂S)AuCl] or chloro(tetrahydrothiophene)gold(I) [(tht)AuCl], by a phosphine ligand.[1][2] This approach avoids the formation of phosphine oxide byproduct and often proceeds under milder conditions with excellent yields.[3]

(tht)AuCl + PR₃ → (R₃P)AuCl + tht

The choice of phosphine ligand is critical as it influences the stability, solubility, and reactivity of the resulting gold(I) complex.[4] A wide variety of phosphine ligands, including triarylphosphines (e.g., triphenylphosphine), trialkylphosphines, and more complex chiral or functionalized phosphines, have been successfully employed to generate a diverse library of gold(I) precursors.[5][6][7]

Key Phosphine Gold(I) Precursors and Their Synthesis

This section details the synthesis of two widely utilized phosphine gold(I) precursors: chloro(triphenylphosphine)gold(I) and chloro(dicyclohexylphenylphosphine)gold(I).

Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl]

Chloro(triphenylphosphine)gold(I) is a colorless, air- and moisture-stable solid that is a common and commercially available reagent for gold-based chemistry.[1] It serves as a precursor for the generation of cationic gold(I) catalysts, which are highly active in a variety of organic transformations.[1]

Table 1: Synthesis of Chloro(triphenylphosphine)gold(I)

| Method | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Reduction of HAuCl₄ | HAuCl₄·3H₂O | Triphenylphosphine (B44618) | 95% Ethanol (B145695) | Not specified | [1] |

| Ligand Exchange | (Me₂S)AuCl | Triphenylphosphine | Dichloromethane | 92 |

Chloro(dicyclohexylphenylphosphine)gold(I) [(Cy₂PhP)AuCl]

Chloro(dicyclohexylphenylphosphine)gold(I) is another valuable precursor, often employed in catalysis due to the unique steric and electronic properties imparted by the dicyclohexylphenylphosphine (B1293621) ligand.[8] This catalyst is particularly effective in the activation of alkynes, allenes, and alkenes.[8]

Table 2: Representative Catalytic Application of (Cy₂PhP)AuCl

| Reaction Type | Substrate | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cycloisomerization of 1,6-enyne | 1,6-enyne | 2 | AgOTf | CH₂Cl₂ | Room Temp | 1 | >95 | [8] |

| Intermolecular Hydroarylation | Aryl alkyne | 5 | AgOTf | Dioxane | 80 | 12 | 80-95 | [8] |

Experimental Protocols

Synthesis of Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

This protocol is a foundational step for the subsequent synthesis of various phosphine gold(I) complexes via ligand exchange. The synthesis relies on the reduction of tetrachloroauric(III) acid by tetrahydrothiophene (B86538), which also acts as the coordinating ligand.[2]

Materials:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

Tetrahydrothiophene (tht)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve HAuCl₄·3H₂O in deionized water.

-

To the stirred aqueous solution of HAuCl₄, add a solution of tetrahydrothiophene in ethanol dropwise.

-

A white precipitate of (tht)AuCl will form immediately.

-

Continue stirring for a short period to ensure complete reaction.

-

Isolate the white solid by vacuum filtration.

-

Wash the solid with ethanol and then diethyl ether.

-

Dry the product under vacuum.

Synthesis of Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl] via Ligand Exchange

This protocol describes the synthesis of (PPh₃)AuCl from the precursor (tht)AuCl, which is a common and high-yielding method.[9]

Materials:

-

Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

-

Triphenylphosphine (PPh₃)

-

Dichloromethane

Procedure:

-

Dissolve (tht)AuCl in dichloromethane.

-

In a separate flask, dissolve triphenylphosphine in dichloromethane.

-

Add the triphenylphosphine solution dropwise to the stirred solution of (tht)AuCl at room temperature.

-

Stir the reaction mixture for 3 hours.[9]

-

Reduce the volume of the solvent in vacuo.

-

Add hexane to precipitate the white solid product.[9]

-

Isolate the white precipitate of (PPh₃)AuCl by vacuum filtration.

-

Wash the solid with hexane and dry under vacuum.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of phosphine gold(I) precursors.

Caption: General synthetic workflows for phosphine gold(I) precursors.

Caption: Synthesis of various phosphine gold(I) precursors from HAuCl₄.

References

- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03225J [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chloro(trimethylphosphine)gold(I) in Hydroamination Catalysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Gold-Catalyzed Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene), is a highly atom-economical method for synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.[1] Gold(I) complexes have emerged as powerful catalysts for these transformations due to their strong Lewis acidity and affinity for activating unsaturated C-C bonds towards nucleophilic attack.[2]

The Role of Chloro(trimethylphosphine)gold(I) as a Precatalyst

Chloro(trimethylphosphine)gold(I), with the chemical formula (CH₃)₃PAuCl, is a stable, air- and moisture-tolerant solid that serves as an excellent precatalyst for hydroamination reactions.[3] The trimethylphosphine (B1194731) ligand is a strong σ-donor, which enhances the stability of the complex. However, for catalysis to occur, the catalytically active species, a cationic gold(I) complex, must be generated in situ.[4][5]

This activation is typically achieved by treating the chloro(trimethylphosphine)gold(I) precatalyst with a silver salt containing a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf). The silver cation abstracts the chloride ligand to form insoluble silver chloride (AgCl), which precipitates from the reaction mixture, leaving the highly electrophilic and catalytically active [(CH₃)₃PAu]⁺ species in solution.[4][5]

General Reaction Scheme: (CH₃)₃PAuCl + AgX → [(CH₃)₃PAu]⁺X⁻ + AgCl(s) (where X = SbF₆, BF₄, OTf)

The choice of the counter-anion (X⁻) can influence the catalytic activity.[2]

Applications in Organic Synthesis and Drug Development

Gold-catalyzed hydroamination provides a versatile route to a wide range of nitrogen-containing heterocycles and acyclic amines, which are key structural motifs in many drug candidates. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for late-stage functionalization in complex molecule synthesis. Both intramolecular and intermolecular variants of the reaction are well-established, allowing for the construction of diverse molecular architectures.[6][7]

Quantitative Data Summary

While specific comprehensive studies on chloro(trimethylphosphine)gold(I) are limited, the following table summarizes typical results for hydroamination reactions catalyzed by analogous phosphine-gold(I) chloride/silver salt systems, which are expected to exhibit similar performance.

| Catalyst System | Substrate Type | Nucleophile | Product Type | Catalyst Loading (mol%) | Temp. (°C) | Solvent | Yield (%) | Reference |

| (Ph₃P)AuCl / AgOTf | Terminal Alkyne | Sulfonamide | N-Sulfonyl Ketimine | 2-5 | 80-100 | Dioxane | 75-95 | [7] |

| (t-Bu₂(o-biphenyl))PAuCl / AgPF₆ | N-Allylic Urea (B33335) | Intramolecular | Imidazolidin-2-one | 1-5 | RT | Chloroform | 85-99 | [6] |

| NHC-AuCl / AgSbF₆ | Phenylacetylene | Aniline | Imine | 1 | 90 | Acetonitrile | >95 | [4][5] |

| (t-Bu₂(o-biphenyl))PAuCl / AgSbF₆ | Ethylene | Cyclic Urea | N-Alkyl Urea | 5 | 60 | Dioxane | 99 | [8] |

| (t-Bu₂(o-biphenyl))PAuCl / AgSbF₆ | 1-Octene | Cyclic Urea | N-Alkyl Urea (Markovnikov) | 5 | 100 | Dioxane | 96 | [8] |

Note: Yields are highly substrate-dependent. These values serve as a general guideline.

Experimental Protocols

Safety Precautions: Gold compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Intermolecular Hydroamination of an Alkyne with an Amine

This protocol is a general procedure adapted from methodologies for similar phosphine-gold(I) and NHC-gold(I) catalysts.[4][5]

Materials:

-

Chloro(trimethylphosphine)gold(I) [(CH₃)₃PAuCl]

-

Silver Hexafluoroantimonate (AgSbF₆)

-

Alkyne (e.g., Phenylacetylene)

-

Amine (e.g., Aniline)

-

Anhydrous, degassed solvent (e.g., Acetonitrile or Dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add chloro(trimethylphosphine)gold(I) (0.01 mmol, 1 mol%) and silver hexafluoroantimonate (0.01 mmol, 1 mol%).

-

Add 1.0 mL of the anhydrous solvent (e.g., Acetonitrile). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst and precipitation of AgCl.

-

Add the amine (1.0 mmol, 1.0 equiv).

-

Add the alkyne (1.2 mmol, 1.2 equiv).

-

Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a short pad of Celite or silica (B1680970) gel to remove the precipitated AgCl and the catalyst. Rinse the pad with a small amount of solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired imine or enamine product.

Protocol 2: Intramolecular Hydroamination of an Alkenyl Urea

This protocol is adapted from the intramolecular hydroamination of N-allylic ureas.[6]

Materials:

-

Chloro(trimethylphosphine)gold(I) [(CH₃)₃PAuCl]

-

Silver Hexafluorophosphate (AgPF₆) or Silver Hexafluoroantimonate (AgSbF₆)

-

N-alkenyl urea substrate

-

Anhydrous, degassed solvent (e.g., Chloroform or Dioxane)

-

Reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry reaction vial under an inert atmosphere, dissolve the N-alkenyl urea substrate (0.5 mmol, 1.0 equiv) in 2.5 mL of the anhydrous solvent (e.g., Chloroform).

-

In a separate vial, weigh chloro(trimethylphosphine)gold(I) (0.005 mmol, 1 mol%) and the silver salt (e.g., AgPF₆) (0.005 mmol, 1 mol%).

-

Add the catalyst and co-catalyst mixture to the solution of the substrate.

-

Stir the reaction mixture at room temperature (or heat if necessary).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, directly load the reaction mixture onto a silica gel column for purification.

-

Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the cyclized product (e.g., an imidazolidin-2-one).

Visualizations

Caption: Catalytic cycle for hydroamination using (Me₃P)AuCl.

Caption: General workflow for intermolecular hydroamination.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. クロロ(トリメチルホスフィン)金(I) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 6. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intermolecular Hydroamination of Ethylene and 1-Alkenes with Cyclic Ureas Catalyzed by Achiral and Chiral Gold(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chloro(trimethylphosphine)gold(I) in Cycloisomerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(trimethylphosphine)gold(I), with the chemical formula AuCl(PMe₃), is a highly effective and versatile catalyst in homogeneous gold catalysis. Its utility in promoting a variety of cycloisomerization reactions has made it a valuable tool for the synthesis of complex molecular architectures from readily available unsaturated precursors. The trimethylphosphine (B1194731) ligand, being a strong sigma-donor and relatively small, imparts unique reactivity to the gold(I) center, enabling the activation of alkynes and allenes towards intramolecular nucleophilic attack.

These application notes provide a comprehensive overview of the use of chloro(trimethylphosphine)gold(I) in key cycloisomerization reactions, complete with detailed experimental protocols and quantitative data to facilitate its application in research and development.

Key Applications

Chloro(trimethylphosphine)gold(I), typically activated in situ with a silver salt to generate the active cationic gold(I) species, is particularly effective in the following cycloisomerization reactions:

-

Intramolecular Hydroalkoxylation of Unsaturated Alcohols: The cyclization of alcohols containing a pendant alkyne or allene (B1206475) moiety to form cyclic ethers is a fundamental transformation in organic synthesis. AuCl(PMe₃) catalyzes this reaction with high efficiency and selectivity, providing access to a range of oxygen-containing heterocycles.

-